molecular formula C13H15N5O3 B2720935 6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034362-59-7

6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2720935
CAS No.: 2034362-59-7
M. Wt: 289.295
InChI Key: NBFJLLLIPQCYNW-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyrimidine with a suitable aldehyde or ketone.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrimidine ring using reagents like methyl iodide in the presence of a base.

    Attachment of the pyridazinone moiety: This is done by reacting the intermediate with 3-methyl-6-oxopyridazine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or pyridazinone rings are replaced by other groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Pharmaceuticals: It is used as a lead compound in drug discovery and development, serving as a scaffold for the design of new drugs with improved efficacy and safety profiles.

    Biochemical Research: The compound is utilized in biochemical assays to study enzyme interactions, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cell proliferation, reduction of inflammation, or suppression of microbial growth. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 6-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include:

    Pyrimidine derivatives: These compounds share the pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridazinone derivatives: These compounds contain the pyridazinone moiety and may exhibit similar or distinct activities depending on the nature of the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological effects.

Properties

IUPAC Name

6-methoxy-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-9-3-4-12(19)18(17-9)6-5-14-13(20)10-7-11(21-2)16-8-15-10/h3-4,7-8H,5-6H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFJLLLIPQCYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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